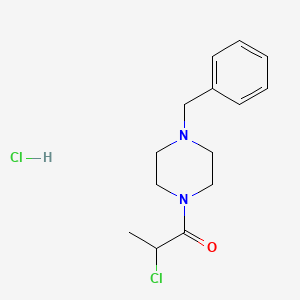![molecular formula C25H20N4O2 B2678999 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291857-20-9](/img/structure/B2678999.png)
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction between 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one, formaldehyde, and primary amines . The synthetic reactions were carried out under both conventional and ultrasonic irradiation conditions . Ultrasonic irradiation has been increasingly used in organic synthesis in recent years as it can carry out a large number of organic reactions in higher yield, shorter reaction time, and milder conditions .Molecular Structure Analysis
The molecular structure of this compound includes a phthalazin-1(2H)-one moiety and a 1,2,4-oxadiazole moiety . These pharmacophores are known to bind target proteins through hydrogen bond formation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out under both conventional and ultrasonic irradiation conditions . Ultrasonic irradiation is known to generate high temperatures and pressures in localized zones of the liquid, creating rate acceleration in many chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.461. More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Pharmacology and Mechanism of Action
This compound belongs to the class of synthetic cathinones, which are psychoactive substances. Synthetic cathinones are structurally related to amphetamines and share similar mechanisms of action. They primarily inhibit the reuptake of monoamine neurotransmitters (dopamine, noradrenaline, and serotonin) in the synaptic gap, leading to increased neurotransmitter levels and stimulating the central nervous system . The sympathomimetic effects dominate the clinical picture.
Forensic Analysis and Detection
Forensic laboratories encounter this compound during drug-related investigations. Analytical techniques such as single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are used for its identification and quantification .
Structure-Activity Relationships (SAR)
Comparing the structure of this compound with other synthetic cathinones provides insights into SAR. Researchers analyze how specific substitutions affect pharmacological activity, toxicity, and binding to monoamine transporters.
Future Directions
The compound belongs to the class of oxadiazol-phthalazinone derivatives which have shown promising anti-proliferative activity . Future research could focus on further investigating the biological activities of these compounds and their potential as anti-cancer agents . The ability of molecular docking to predict the inhibitory effects of these compounds against key enzymes could also be examined .
properties
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-3-17-11-13-18(14-12-17)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)19-8-6-7-16(2)15-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXANCPQEMHSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)
![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)
![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)


![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
